2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide (CDPEA) is a compound that has gained attention in the scientific community due to its potential applications in various fields. CDPEA is a small molecule that belongs to the acrylamide family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide is not fully understood. However, it has been proposed that 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide may also inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell proliferation. In addition, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide may reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide inhibits the growth of cancer cells and reduces inflammation. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has also been shown to inhibit the polymerization of acrylamide. In vivo studies have shown that 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has low toxicity and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has low toxicity and does not cause significant adverse effects in vivo. However, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide also has limitations for lab experiments. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has limited solubility in water, which can make it difficult to use in some experiments. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide also has limited stability, which can make it difficult to store and transport.
Future Directions
There are several future directions for the study of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide. One future direction is the development of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide derivatives with improved solubility and stability. Another future direction is the study of the mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide in more detail. The development of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide-based drugs for the treatment of cancer and inflammation is another future direction. The study of the potential applications of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide in material science and agriculture is also a future direction. Overall, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has shown potential for various applications and further research is needed to fully understand its potential.
Synthesis Methods
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide can be synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. In the Knoevenagel condensation reaction, the reaction between 2,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide yields 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide. In the Michael addition reaction, the reaction between 2,4-dichlorobenzylidene malononitrile and ethyl acrylate in the presence of a base such as potassium carbonate yields 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide.
Scientific Research Applications
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation. In material science, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been studied for its potential as a polymerization inhibitor due to its ability to inhibit the polymerization of acrylamide. In agriculture, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-16-12(17)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3,(H,16,17)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBVCSJHCPBJM-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-ethylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.